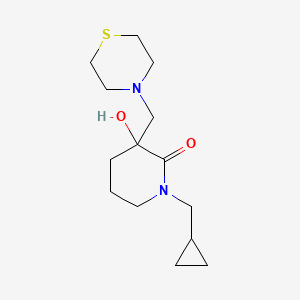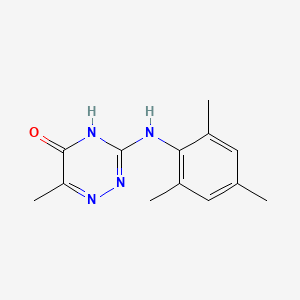
1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone, also known as CTM, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CTM belongs to the class of piperidinone compounds, and its unique molecular structure has made it a subject of interest for researchers in the fields of chemistry, pharmacology, and drug development.
作用机制
1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone acts as a reversible inhibitor of MAO-B, binding to the enzyme and preventing it from breaking down dopamine. This leads to an increase in dopamine levels in the brain, which can help to improve motor function in individuals with Parkinson's disease. Additionally, 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone has been shown to have antioxidant properties, which may help to protect neurons from damage and death.
Biochemical and Physiological Effects
1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone has been shown to have a number of biochemical and physiological effects, including the ability to increase dopamine levels in the brain, improve motor function in individuals with Parkinson's disease, and protect neurons from damage and death. Additionally, 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone has been shown to have antioxidant properties, which may help to reduce oxidative stress in the brain and improve overall brain health.
实验室实验的优点和局限性
One of the advantages of using 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone in lab experiments is its high selectivity for MAO-B inhibition. This makes it a useful tool for studying the role of MAO-B in Parkinson's disease and other neurological disorders. However, one limitation of 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body over an extended period of time.
未来方向
There are a number of potential future directions for research on 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone, including:
1. Further studies on the efficacy of 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone in the treatment of Parkinson's disease and other neurological disorders.
2. Investigations into the potential use of 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone as a neuroprotective agent in the prevention of neurodegenerative diseases.
3. Development of new 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone analogues with improved pharmacological properties and selectivity for MAO-B inhibition.
4. Studies on the potential use of 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone in combination with other drugs for the treatment of Parkinson's disease and other neurological disorders.
5. Investigations into the potential use of 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone in the treatment of other diseases, such as cancer, where MAO-B has been shown to play a role.
In conclusion, 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone is a chemical compound that has shown great promise in the treatment of neurological disorders such as Parkinson's disease. Its unique molecular structure and ability to inhibit MAO-B make it a valuable tool for researchers studying the role of this enzyme in disease pathology. Further research on 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone and its potential therapeutic applications is warranted, and may lead to the development of new treatments for a variety of diseases.
合成方法
1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone can be synthesized using a variety of methods, including the reaction of cyclopropylmethylamine with 4-thiomorpholinecarboxaldehyde, followed by the addition of hydroxylamine hydrochloride and sodium acetate. This method has been optimized to produce high yields of 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone with excellent purity.
科学研究应用
1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease. Research has shown that 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone can act as a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone can increase dopamine levels in the brain, which may help to alleviate the symptoms of Parkinson's disease.
属性
IUPAC Name |
1-(cyclopropylmethyl)-3-hydroxy-3-(thiomorpholin-4-ylmethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c17-13-14(18,11-15-6-8-19-9-7-15)4-1-5-16(13)10-12-2-3-12/h12,18H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDFAXCBHYSCGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2CC2)(CN3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone](/img/structure/B6087009.png)

![N-(4-fluorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6087016.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)propanohydrazide](/img/structure/B6087017.png)
![1-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-3-methyl-1-butanol](/img/structure/B6087024.png)
![ethyl 4-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinecarboxylate](/img/structure/B6087031.png)

![2-(4-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenyl)-6-(3-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B6087039.png)
![1-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6087053.png)
![4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid](/img/structure/B6087059.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087066.png)
![N-(3-methoxypropyl)-5-{1-[(2-methyl-1H-imidazol-4-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6087092.png)
![4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6087108.png)
![1-cyclohexyl-N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6087111.png)